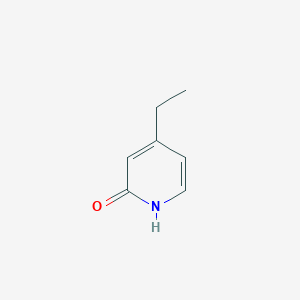

4-Ethylpyridin-2(1H)-one

Description

Overview of Pyridinone Heterocycles in Contemporary Organic Synthesis and Advanced Materials Science

Pyridinone scaffolds are considered privileged structures in medicinal chemistry and drug discovery. nih.gov Their ability to act as both hydrogen bond donors and acceptors, coupled with favorable physicochemical properties like metabolic stability and water solubility, makes them attractive building blocks for new therapeutic agents. nih.govfrontiersin.org Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.govfrontiersin.org

In the realm of organic synthesis, numerous methods have been developed for the construction of the pyridinone ring. iipseries.org These strategies often involve the cyclization of acyclic precursors or the modification of existing pyridine (B92270) rings. frontiersin.org The versatility of these synthetic routes allows for the introduction of various functional groups, enabling the fine-tuning of the molecule's properties for specific applications. frontiersin.orgiipseries.org

Beyond pharmaceuticals, pyridinones are also finding applications in advanced materials science. iipseries.org Their unique electronic and photophysical properties make them suitable for use in the development of functional materials, such as organic light-emitting diodes (OLEDs) and chemosensors. nih.gov The ability of the pyridinone core to participate in various chemical transformations makes it a valuable component in the design of novel materials with tailored characteristics. iipseries.org

Structural Isomerism within the Pyridinone System: Focus on 2(1H)-Pyridinones and their Tautomeric Forms

The pyridinone system can exist in different isomeric forms, with the position of the carbonyl group relative to the nitrogen atom defining the specific isomer. nih.gov The two primary isomers are 2(1H)-pyridinones and 4(1H)-pyridinones. frontiersin.org This article focuses on the 2(1H)-pyridinone scaffold.

A key feature of 2(1H)-pyridinones is their existence in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. nih.govwikipedia.orgchemeurope.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. pressbooks.publibretexts.org In the case of 2(1H)-pyridinone, the equilibrium is between the lactam (keto) form and the lactim (enol) form.

The position of this equilibrium is influenced by several factors, most notably the solvent. In nonpolar solvents, the 2-hydroxypyridine tautomer is generally favored. wikipedia.orgstackexchange.comechemi.com Conversely, in polar solvents like water and alcohols, the 2-pyridinone form predominates. wikipedia.orgstackexchange.comechemi.com This is attributed to the ability of polar solvents to stabilize the more polar keto form through hydrogen bonding. echemi.comwuxibiology.com In the solid state, 2-pyridone exists predominantly in the keto form, forming hydrogen-bonded helical structures. wikipedia.orgchemeurope.com

| Tautomeric Form | Favored in |

| 2-Hydroxypyridine (enol) | Nonpolar solvents, Gas phase |

| 2-Pyridinone (keto) | Polar solvents, Solid state |

Strategic Positioning of 4-Ethylpyridin-2(1H)-one within the Pyridinone Chemical Space for Research

4-Ethylpyridin-2(1H)-one is a derivative of the 2(1H)-pyridinone scaffold, featuring an ethyl group at the 4-position of the ring. nih.gov This specific substitution pattern positions it as a valuable tool for chemical and biological research. The ethyl group can influence the molecule's lipophilicity and steric properties, which in turn can affect its interactions with biological targets. ontosight.ai

The synthesis of 4-substituted-2-pyridinones can be achieved through various synthetic methodologies, often involving multi-step sequences. While a specific synthesis for 4-Ethylpyridin-2(1H)-one is not detailed in the provided search results, general strategies for accessing this class of compounds are available. organic-chemistry.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-8-7(9)5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOEWPFEMDQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598534 | |

| Record name | 4-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37529-91-2 | |

| Record name | 4-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethylpyridin 2 1h One and Its Analogs

Foundational Strategies for the Construction of the 2(1H)-Pyridinone Ring System

The formation of the 2(1H)-pyridinone scaffold is achievable through several convergent and divergent synthetic routes, including cycloaddition reactions, intramolecular cyclizations, and the chemical modification of existing heterocyclic frameworks.

Cycloaddition and annulation reactions represent a powerful approach for constructing the 2-pyridinone ring from acyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or tandem sequence.

[4+2] Annulations, or hetero-Diels-Alder reactions, are a cornerstone of this approach. In this context, an electron-rich diene reacts with a dienophile containing a nitrogen atom to form a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridone. A notable strategy involves the [4+2] annulation of azadienes, generated in situ from N-propargylamines and active methylene (B1212753) compounds, to yield a variety of 2-pyridone structures. organic-chemistry.org

Tandem condensation reactions offer an efficient one-pot synthesis of highly substituted 2-pyridones. rsc.orgmdpi.com A common pathway involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition with another nucleophile (such as an N-alkyl-2-cyanoacetamide). The resulting intermediate undergoes intramolecular cyclization and subsequent aromatization, often through autoxidation, to furnish the final pyridone ring. mdpi.comresearchgate.net

Table 1: Examples of Cycloaddition and Tandem Reactions for 2-Pyridone Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| [4+2] Annulation | N-Propargylamines, Active Methylene Compounds | Not specified | Structurally diversified 2-pyridones | organic-chemistry.org |

| Tandem Condensation | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave irradiation | Highly functionalized pyridines | mdpi.comresearchgate.net |

Intramolecular cyclization strategies build the pyridinone ring by forming a key bond from a pre-assembled acyclic precursor. These methods offer excellent control over the substitution pattern of the final product.

A prevalent method is the base-catalyzed intramolecular aldol-type condensation of N-(3-oxoalkenyl)amides. arkat-usa.org In this reaction, a strong base deprotonates the carbon alpha to the amide carbonyl, which then attacks the ketone carbonyl intramolecularly to form the six-membered ring. The success and rate of this cyclization are highly dependent on the acidity of the α-carbamoyl position. arkat-usa.orgresearchgate.net

Blaise reaction intermediates have emerged as versatile precursors for 2-pyridone synthesis. The intermediate, a zinc bromide β-enamino ester, is generated from a nitrile and a Reformatsky reagent. researchgate.net This intermediate can be trapped by various electrophiles. For instance, reaction with propiolates leads to a chemo- and regioselective tandem sequence of C- and N-nucleophilic additions, yielding 2-pyridone derivatives in good to excellent yields. nih.govdongguk.edu A vinylogous version of the Blaise reaction, using ethyl-4-bromocrotonate, provides a [C4 + CN] assembly method to access C(6)-substituted pyridin-2-ones. researchgate.net

The N-acyl-N-nitroso rearrangement represents a more specialized pathway. This reaction involves the rearrangement of an N-acyl-N-nitroso intermediate, which can be generated from the corresponding amide, to form the heterocyclic ring system. scispace.comblucher.com.br This approach has been studied in the synthesis of related pyrazolo-pyridinone scaffolds. scispace.com

Table 2: Overview of Intramolecular Cyclization Pathways to 2-Pyridinones

| Pathway | Precursor | Key Reagents/Conditions | Mechanism Highlights | Reference(s) |

|---|---|---|---|---|

| Aldol-type Condensation | N-(3-Oxoalkenyl)amides | Potassium tert-butoxide in THF | Base-catalyzed cyclization via enolate formation | arkat-usa.org |

| Blaise Reaction Intermediate | Nitriles, Reformatsky reagent | Zinc, Propiolates | In situ generation of β-enamino ester followed by tandem cyclization | nih.govdongguk.edu |

The 2-pyridone ring can also be synthesized by modifying other heterocyclic systems. This approach leverages the availability of diverse starting materials to create complex pyridone derivatives.

Derivatives of pyridine (B92270) itself are common starting points. For instance, the oxidation of substituted pyridines can yield the corresponding N-oxides, which can be rearranged or further functionalized to 2-pyridones. The reaction of pyridine N-oxides with reagents like acetic anhydride (B1165640) can afford 2-substituted pyridines, which are precursors to the target pyridones. organic-chemistry.org

Chromone (B188151) derivatives, specifically 3-formylchromones, serve as effective precursors for 2-pyridones. tandfonline.com The chromone ring can be opened by reaction with various binucleophiles. For example, reacting 3-formylchromones with primary amines and compounds containing an active methylene group, such as ethyl 2-(pyridin-2-yl)acetate, in the presence of a base like potassium tert-butoxide, initiates a cascade reaction. This sequence involves the opening of the pyrone ring of the chromone and subsequent recyclization to form a highly substituted pyridin-2-one. tandfonline.comconicet.gov.ar

Regioselective Introduction of the Ethyl Moiety at the C-4 Position of the Pyridinone Ring

Installing the ethyl group specifically at the C-4 position is a significant synthetic challenge due to the multiple reactive sites on the pyridinone ring. rsc.org Both direct and indirect methods have been developed to achieve this regioselectivity.

Direct C-H functionalization is an atom-economical approach to introduce substituents onto a heterocyclic core. However, controlling the regioselectivity on a pyridone ring is difficult due to its electronic properties; the C-3 and C-5 positions are generally more electron-rich, while the C-4 and C-6 positions are more electron-deficient. rsc.org

To overcome this, strategies have been developed to direct alkylation to the C-4 position. One highly effective method for the C-4 alkylation of pyridine itself involves the use of a removable blocking group derived from maleic acid. This group forms a pyridinium (B92312) species that deactivates the C-2 and C-6 positions and sterically directs a Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. nih.govscispace.com The resulting 4-alkylpyridine can then be converted to the 2(1H)-one. Another approach is the iridium-catalyzed C-H borylation, which can selectively functionalize the C-4 position under steric control. The resulting borylated intermediate can then be subjected to Suzuki-Miyaura coupling to introduce the desired alkyl group. rsc.org

Indirect methods involve functionalizing a precursor molecule before the pyridone ring is formed or by modifying a pre-formed pyridone at a different position.

One of the most common indirect routes is the reduction of a 4-acetyl precursor. A 4-acetyl-2(1H)-pyridinone can be synthesized through various established methods, and the acetyl group can then be reduced to an ethyl group using standard reductions like the Wolff-Kishner or Clemmensen reduction.

Another robust strategy involves the alkylation of pyridine derivatives prior to forming the pyridone. For example, 4-ethylpyridine (B106801) can be synthesized and then oxidized to 4-ethylpyridin-2(1H)-one. The synthesis of 4-ethylpyridine itself can be achieved through methods such as the reaction of pyridine with alkyl halides mediated by mechanochemically activated magnesium. organic-chemistry.org This pre-functionalization strategy avoids the regioselectivity issues associated with the direct alkylation of the pyridone ring and the competing N- versus O-alkylation that occurs with pyridone salts. researchgate.net The synthesis of molecules like 2-(4-ethylpyridin-2-yl)-1H-benzimidazole further demonstrates the accessibility of 4-ethylpyridine-based precursors for building more complex structures. evitachem.comnih.gov

Table 3: Comparison of C-4 Ethyl Introduction Strategies

| Method | Approach | Description | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Direct C-H Functionalization | Blocking Group-Directed Minisci Reaction | A maleate-derived blocking group on a pyridine precursor directs radical alkylation to C-4. | High regioselectivity, operationally simple. | nih.govscispace.com |

| Indirect Functionalization | Reduction of Acetyl Precursor | Synthesis of a 4-acetyl-2(1H)-pyridinone followed by reduction of the ketone. | Utilizes well-established ketone reduction chemistry. | N/A |

N-Alkylation Strategies for Pyridin-2(1H)-ones, with Emphasis on N-Ethylation

N-alkylation of the pyridin-2(1H)-one scaffold is a fundamental transformation for creating a diverse range of derivatives. The introduction of an ethyl group at the nitrogen atom, in particular, is a common objective. The methodologies to achieve this can be broadly categorized into direct alkylation and multi-step derivatization pathways.

The most straightforward approach to synthesizing N-alkylated pyridinones is the direct alkylation of a pre-existing pyridin-2(1H)-one ring. This reaction is typically performed by treating the pyridinone with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net For N-ethylation, ethyl iodide or ethyl bromide are common reagents.

A primary mechanistic challenge in this process is the ambident nucleophilic nature of the pyridone anion, which forms upon deprotonation by the base. researchgate.net This anion has two reactive sites: the nitrogen atom (N-1) and the oxygen atom (O-2). Consequently, direct alkylation often yields a mixture of the desired N-alkyl-2-pyridone and the isomeric O-alkylpyridine (2-alkoxypyridine). researchgate.netnih.govacs.org

The ratio of N- to O-alkylation is influenced by several factors, including the nature of the cation, the solvent, and the alkylating agent. researchgate.netacs.org For instance, studies on 2-pyridone salts have shown that by carefully selecting the metal ion and solvent, the reaction can be directed toward almost exclusive N- or O-alkylation for methyl, ethyl, and benzyl (B1604629) groups. researchgate.netacs.org The use of cesium carbonate (Cs₂CO₃) as a base in a solvent like N,N-dimethylformamide (DMF) has been reported to promote selective N-alkylation of various primary amines and 3-cyano-2(1H)-pyridones. researchgate.netresearchgate.net A catalyst- and base-free method has also been developed, where the reaction of 2-hydroxypyridines with organohalides proceeds with high N-selectivity, potentially through an HX-facilitated conversion of a pyridyl ether intermediate. researchgate.netresearchgate.net

| Method | Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Key Observation | Yield | Ref |

| Direct Alkylation | 2-Pyridone Salts | Ethyl Iodide | Sodium Salt | Dimethylformamide (DMF) | Second-order kinetics observed. | - | researchgate.net |

| Selective N-Alkylation | 3-Cyano-2(1H)-pyridones | Alkyl Halides | Cs₂CO₃ | - | Promotes N-alkylation over O-alkylation. | - | researchgate.net |

| Catalyst-Free Alkylation | 2-Hydroxypyridines | Organohalides | None | - | >99% N-selectivity achieved. | - | researchgate.net |

| General Alkylation | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Alkyl Halides | - | - | Produces a mixture of N- and O-alkylated products. | - | nih.gov |

To circumvent the regioselectivity issues inherent in direct alkylation, an alternative strategy involves the initial preparation of an N-alkyl-2-halopyridinium salt. uiowa.edu This method provides a reliable route to exclusively N-substituted pyridinones. The synthesis is a two-step process:

Quaternization: A suitable 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) is reacted with an alkylating agent, such as an ethyl halide (e.g., ethyl bromoacetate), to form the corresponding N-ethyl-2-halopyridinium salt. This reaction proceeds cleanly at the pyridine nitrogen, as it is the most nucleophilic site. uiowa.eduresearchgate.netresearchgate.net The synthesis of various N-alkylpyridinium salts by reacting pyridine with alkyl halides is a well-established procedure. researchgate.netresearchgate.net

Conversion to Pyridone: The resulting N-alkyl-2-halopyridinium salt is then converted to the N-alkyl-2-pyridone. This transformation is often achieved via hydrolysis or reaction with a hydroxide (B78521) source, which displaces the halide at the C-2 position. This approach leverages the increased reactivity of the halopyridinium salt towards nucleophilic substitution compared to the neutral halopyridine. abertay.ac.uk

This strategy has been successfully employed for the efficient generation of various N-alkyl-2-pyridones, offering a robust alternative to direct alkylation protocols. researchgate.netresearchgate.net

| Step | Starting Material | Reagent | Product | Reaction Type | Ref |

| 1 | 2-Halopyridine | Ethyl Bromoacetate | N-Ethyl-2-halopyridinium salt | Quaternization | uiowa.edu |

| 2 | N-Ethyl-2-halopyridinium salt | Hydroxide source | N-Ethyl-2-pyridone | Nucleophilic Substitution | researchgate.netresearchgate.net |

Biocatalytic and Green Chemistry Approaches in Pyridinone Synthesis and Functionalization

In line with the principles of sustainable chemistry, biocatalytic and green methodologies are increasingly being explored for the synthesis and modification of pyridinone structures. rasayanjournal.co.in These approaches aim to reduce waste, shorten reaction times, and utilize less hazardous materials compared to traditional methods. rasayanjournal.co.inacs.org

Biocatalysis offers remarkable chemo-, regio-, and stereoselectivity under mild, physiological conditions. acs.org A notable example is the use of whole cells of the bacterium Burkholderia sp. MAK1. This biocatalyst has demonstrated the ability to efficiently hydroxylate various pyridin-2-ones regioselectively at the 5-position. researchgate.netnih.gov For instance, 1-ethylpyridin-2(1H)-one can be converted to 1-ethyl-5-hydroxypyridin-2(1H)-one. nih.gov This enzymatic oxyfunctionalization provides a powerful tool for the late-stage functionalization of the pyridinone core, a transformation that can be challenging to achieve with conventional chemical methods. researchgate.net

| Biocatalyst | Substrate | Product | Transformation | Ref |

| Burkholderia sp. MAK1 | 1-Ethylpyridin-2(1H)-one | 1-Ethyl-5-hydroxypyridin-2(1H)-one | Regioselective C-5 hydroxylation | nih.gov |

| Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxypyridin-2-amines | Regioselective C-5 hydroxylation | researchgate.net |

Green chemistry approaches also include the use of alternative energy sources like microwave irradiation. univpancasila.ac.idnih.gov Microwave-assisted synthesis has been recognized as a green tool that can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating. nih.govhilarispublisher.com The synthesis of various pyridine and pyridone derivatives has been successfully achieved using microwave irradiation, often in one-pot, multicomponent reactions that enhance atom economy and synthetic efficiency. nih.govhilarispublisher.com Solvent-free, or "dry grind," conditions represent another green strategy that has been applied to the synthesis of 2-pyridone derivatives, offering environmental benefits and high yields. scirp.org

Mechanistic Insights into the Reactivity and Transformations of 4 Ethylpyridin 2 1h One Derivatives

Detailed Reaction Mechanisms of Pyridinone Ring Formation

The synthesis of the pyridinone scaffold is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant applications. The formation of the 4-Ethylpyridin-2(1H)-one ring involves intricate bond-forming events and can be achieved through various synthetic strategies.

The construction of the 2-pyridone ring fundamentally relies on the sequential or concerted formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A common and efficient approach involves cascade or domino reactions, where multiple bond-forming steps occur in a single pot.

One illustrative mechanism is the metal-free cascade reaction for synthesizing 3-cyano-2-pyridones, which provides insight into the fundamental bond formations. nih.govmdpi.com This process typically starts with a Michael addition reaction between a suitable enolate and an α,β-unsaturated nitrile, establishing a crucial C-C bond. This is followed by an intramolecular cyclization via nucleophilic attack of a nitrogen-containing group onto a carbonyl or cyano group, thus forming the critical C-N bond and closing the six-membered ring. Subsequent dehydration or dehydrogenation then furnishes the aromatic pyridinone system.

Another strategy involves the superbase-mediated intramolecular annulation of ortho-alkynylaldehydes with primary amines. nih.govresearchgate.net This transition-metal-free protocol proceeds through the in situ generation of an imine intermediate, followed by an intramolecular cyclization promoted by a strong base like potassium hydroxide (B78521), leading to the formation of both C-N and C-C bonds to construct the fused pyridinone ring. nih.govresearchgate.net

These methods highlight a common theme in pyridinone synthesis: the strategic combination of a carbon backbone precursor with a nitrogen source, where sequential reactions, often a conjugate addition followed by a cyclizing condensation, lead to the heterocyclic core. nih.govnih.gov

Table 1: Selected Synthetic Strategies for Pyridinone Ring Formation

| Synthetic Method | Key Bond Formations | Typical Reagents | Reference |

|---|---|---|---|

| Metal-Free Cascade Reaction | C-C (Michael Addition), C-N (Cyclization) | Enolates, α,β-Unsaturated Nitriles, Base | nih.govmdpi.com |

| Superbase-Mediated Annulation | C-N (Imine formation), C-C (Intramolecular Cyclization) | o-Alkynylaldehydes, Primary Amines, KOH | nih.govresearchgate.net |

The precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of atoms in pyridinone synthesis is critical. This is often achieved through the strategic use of catalysts and reagents. rsc.orgrsc.org

Transition-metal catalysis, particularly with rhodium and nickel, has emerged as a powerful tool. rsc.orgacs.org For instance, rhodium(III)-catalyzed C-H activation and annulation of acrylamides with alkynes is an efficient method for preparing substituted 2-pyridones. rsc.org In these reactions, a directing group on the acrylamide (B121943) guides the catalyst to activate a specific C-H bond, thereby controlling the regioselectivity of the subsequent alkyne insertion and cyclization. rsc.orgresearchgate.net The choice of a specific rhodium catalyst, such as one with a bulky cyclopentadienyl (B1206354) ligand (Cpt), can significantly enhance the regioselectivity of the alkyne insertion step. princeton.edu

Catalyst-guided divergent synthesis represents a sophisticated approach to regiochemical control. acs.org By selecting an appropriate chiral catalyst system, it is possible to direct a reaction towards either C-acylation or O-acylation of a symmetric enolate precursor, leading to different constitutional isomers from the same starting material. acs.org

Furthermore, the hydroxyl group on reagents like propargyl alcohols can play a vital role in determining the regioselectivity in C-H activation reactions, often in concert with directing groups on the primary substrate. rsc.org These examples underscore the power of catalysis in navigating complex reaction landscapes to afford specific, highly functionalized pyridinone derivatives.

Table 2: Catalyst Systems for Regiocontrolled Pyridinone Synthesis

| Catalyst System | Reaction Type | Role of Catalyst | Outcome/Control | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / NaOAc | C-H Activation/Annulation | Activates C-H bond, facilitates cyclization | High regioselectivity in forming trisubstituted 2-pyridones | rsc.org |

| Chiral PPY Derivatives | Atroposelective Acylation | Governs enantioselectivity and regioselectivity | Switchable C- vs. O-acylation | acs.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Core and its Substituents

The 4-Ethylpyridin-2(1H)-one molecule possesses a dual reactivity profile. The electron-rich pyridone ring is susceptible to electrophilic attack, while the presence of substituents or conversion to activated intermediates can facilitate nucleophilic substitution. abertay.ac.uke-bookshelf.de

The pyridone ring is generally more reactive towards electrophiles than pyridine (B92270) itself. abertay.ac.uk Electrophilic substitution reactions, such as halogenation (e.g., with N-bromosuccinimide) or nitration, would be expected to occur at positions C3 or C5, which are ortho and para to the activating hydroxyl group (in the 2-hydroxypyridine (B17775) tautomer) and meta to the deactivating ring nitrogen. For instance, bromination of 1-ethylpyridin-2(1H)-one occurs selectively at the 5-position.

Nucleophilic aromatic substitution (SNAr) is also a key transformation for pyridinone derivatives. scispace.com This typically requires a good leaving group, such as a halogen, at the 2- or 4-position of the pyridine ring. abertay.ac.uk While 4-Ethylpyridin-2(1H)-one itself does not have such a leaving group, synthetic precursors like 2-chloro-4-ethylpyridine (B16415) could undergo nucleophilic substitution with a hydroxide source to form the pyridone. Alternatively, the pyridone can act as a nucleophile itself (via the nitrogen or oxygen atom) to displace leaving groups from other molecules, such as in N-alkylation reactions using ethyl halides to form the title compound from 4-amino-2-pyridone. evitachem.com The amino group on related pyridinones is also known to participate in nucleophilic substitution reactions.

The ethyl substituent on the ring can also undergo reactions, primarily free-radical substitution at the benzylic-like position, although reactions on the aromatic core are generally more common.

Table 3: Reactivity of the Pyridinone Core

| Reaction Type | Position(s) of Attack | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C3, C5 | Br₂, NBS, HNO₃ | Halogenated or nitrated pyridinones | |

| Nucleophilic Substitution (as substrate) | C2, C4 (with leaving group) | NaOH, Amines, Thiols | Pyridinones, substituted pyridines | abertay.ac.ukirjms.com |

Oxidation and Reduction Pathways of the Pyridinone Ring and its Side Chains

The pyridinone ring and its side chains can be selectively modified through oxidation and reduction reactions, providing pathways to diverse molecular architectures.

The nitrogen atom in the pyridinone ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. google.comscripps.edu The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or polymer-supported oxaziridines, which can efficiently convert pyridines to their N-oxides, sometimes accelerated by microwave irradiation. nih.gov For example, 4-ethyl-pyridin-2-ylamine has been oxidized to its N-oxide in quantitative yield. nih.gov Biocatalytic methods using whole bacterial cells have also proven effective for the N-oxidation of various pyridine derivatives. nih.govresearchgate.net

The reverse reaction, the reduction of a pyridine N-oxide back to the parent pyridine or pyridinone, is a crucial step in many synthetic sequences where the N-oxide is used as a temporary activating group. google.comthieme-connect.com Pyridine N-oxides are notably resistant to some reducing agents but can be deoxygenated effectively. google.com Modern methods employ mild and selective reagents such as tetrahydroxydiboron (B82485) or iron powder with water and CO₂, which can reduce the N-oxide without affecting other sensitive functional groups on the molecule. thieme-connect.comrsc.org

The reduction of 4-Ethylpyridin-2(1H)-one can be directed towards two main sites: the exocyclic carbonyl group or the aromatic ring itself.

Selective reduction of the carbonyl group in the presence of other reducible functionalities is a common challenge in organic synthesis. jst.go.jp While the C=O in the pyridone is part of a stable amide-like (lactam) system, potent reducing agents like lithium aluminum hydride could potentially reduce it. However, the α,β-unsaturated nature of the system often favors conjugate reduction (1,4-reduction) of the C=C double bonds over direct attack at the carbonyl. organic-chemistry.org

More commonly, the entire pyridone ring is reduced. The partial or complete saturation of the heterocyclic ring opens access to dihydropyridinones and piperidinones, respectively. The reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst is an efficient method for producing fully saturated piperidines. organic-chemistry.org Similarly, N-heteroarenes can be reduced to 1,4- or 1,2-dihydropyridines using amine boranes under mild conditions. nih.gov These methods allow for the conversion of the planar, aromatic pyridinone ring into three-dimensional saturated structures, which are of great interest in medicinal chemistry.

Table 4: Reduction Products of Pyridinone Derivatives

| Reagent(s) | Site of Reduction | Product Type | Reference |

|---|---|---|---|

| Ammonium Formate / Pd/C | Ring (from N-Oxide) | Piperidinone | organic-chemistry.org |

| Amine Borane | Ring | Dihydropyridinone | nih.gov |

| Zinc / Acetic Acid | Ring (α,β-unsaturation) | Piperidinone | organic-chemistry.org |

Rearrangements and Isomerization Processes Involving the 4-Ethylpyridin-2(1H)-one Scaffold

The 4-Ethylpyridin-2(1H)-one scaffold, a core structure in various chemical studies, is susceptible to several rearrangement and isomerization reactions, which are fundamental to creating structural diversity and exploring new chemical entities. These transformations are often influenced by external stimuli such as light or heat, or by the presence of catalysts.

Photochemical Isomerization: Pyridin-2(1H)-one and its derivatives can undergo photochemical isomerization. When irradiated, pyridine derivatives have been known to isomerize into "Dewar" pyridines and prismanes. researchgate.net For instance, the irradiation of a pyridine derivative in methanol (B129727) has led to the observation of various isomerization products, with a proposed mechanism involving the formation of Dewar pyridine intermediates. researchgate.net While direct studies on 4-Ethylpyridin-2(1H)-one are not prevalent, it is plausible that its pyridone ring could undergo analogous electrocyclic ring-closure reactions upon UV irradiation to form transient, high-energy valence isomers. The ethyl group at the C4-position would be expected to influence the stability and subsequent reaction pathways of these intermediates.

Skeletal Rearrangements: Rearrangement reactions that alter the core carbon-nitrogen framework are crucial for synthetic chemistry. The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a notable example in pyridine chemistry. cdnsciencepub.com This reaction typically involves the migration of an aryl group. While classically applied to diaryl sulfones and ethers, related rearrangements can occur in suitably substituted pyridines. For the 4-Ethylpyridin-2(1H)-one scaffold to undergo such a process, it would require appropriate substitution to facilitate the intramolecular nucleophilic attack. Studies on substituted pyridines have shown that 4-substituted substrates can be superior in rearrangement reactions compared to their 2- or 3-substituted counterparts. cdnsciencepub.com

Another class of relevant transformations includes cycloisomerization reactions. Ruthenium-catalyzed cycloisomerization of 3-azadienynes has been demonstrated as a powerful method for synthesizing substituted pyridine derivatives. organic-chemistry.org This highlights the potential for constructing the pyridinone ring system through isomerization of acyclic precursors.

Tautomeric Isomerization: The 4-Ethylpyridin-2(1H)-one structure exists in tautomeric equilibrium with its aromatic isomer, 4-ethyl-2-hydroxypyridine. The pyridone form is generally the more stable tautomer. However, the position of this equilibrium can be influenced by factors such as solvent polarity and the molecule's electronic environment. Computational studies on related aminopyridines have investigated the energetics of proton transfer between different tautomeric forms. researchgate.net The ethyl group, being an electron-donating group, would subtly influence the electron density of the ring and thereby the relative stability of the tautomers.

Computational Elucidation of Reaction Mechanisms (e.g., DFT studies of transition states and intermediates)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction mechanisms involving pyridinone derivatives. These methods provide detailed insights into the geometries of reactants, products, high-energy intermediates, and the transition states that connect them, which are often difficult or impossible to characterize experimentally. researchgate.net

DFT in Mechanistic Studies: DFT calculations are widely used to map the potential energy surfaces of chemical reactions. For pyridinone derivatives, this includes studying isomerization pathways, such as photochemical rearrangements or proton-transfer tautomerization. researchgate.netresearchgate.net For example, DFT calculations have been used to study the photoisomerization of pyridazine (B1198779) N-oxide derivatives, identifying reaction pathways that proceed through ring-opening to form diazo intermediates, followed by ring-closure or nitrogen loss. researchgate.net Similar approaches could be applied to 4-Ethylpyridin-2(1H)-one to predict its photochemical behavior and identify the most likely isomerization products.

Elucidation of Transition States and Intermediates: A key strength of DFT is its ability to calculate the structure and energy of transition states. researchgate.net In a study on aminomethylpyridines, the transition state for proton transfer during tautomerization was computed, revealing a significant energy barrier. researchgate.net For rearrangements like the Truce-Smiles reaction, DFT can model the formation and stability of the spirocyclic Meisenheimer intermediate, which is characteristic of this transformation. cdnsciencepub.com

In the context of 4-Ethylpyridin-2(1H)-one, DFT could be employed to:

Determine the relative energies of its tautomers (the 2-pyridone and 2-hydroxypyridine forms) and the energy barrier for their interconversion.

Investigate the mechanism of potential rearrangements, predicting the stability of intermediates and the activation energies required.

Analyze the electronic effects of the C4-ethyl group on the reactivity and regioselectivity of reactions. The electron-donating nature of the ethyl group can be quantified through calculated parameters like Natural Bond Orbital (NBO) charges. researchgate.net

Simulate vibrational spectra (IR and Raman) to aid in the experimental identification of different isomers and intermediates. researchgate.net

Recent computational work on triborane-mediated reactions of pyridine derivatives has shown how DFT can explain regioselectivity. rsc.org Calculations revealed that intramolecular charge transfer, facilitated by the coordination of borane, promotes deprotonation at the C4-position and stabilizes the resulting intermediate, directing subsequent functionalization. rsc.org

Illustrative Computational Data for Pyridinone Isomerization: While specific DFT data for 4-Ethylpyridin-2(1H)-one is not readily available in the literature, the following table provides a representative example of the types of energetic data obtained from DFT studies on the tautomerization of a generic substituted 2-pyridone.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 2-Pyridone Tautomer | B3LYP/6-311++G(d,p) | 0.00 | N/A |

| 2-Hydroxypyridine Tautomer | B3LYP/6-311++G(d,p) | +2.50 | N/A |

| Transition State (Proton Transfer) | B3LYP/6-311++G(d,p) | +45.21 | 45.21 (from Pyridone) |

This table is illustrative and based on typical values for pyridone systems; it does not represent actual calculated data for 4-Ethylpyridin-2(1H)-one.

Such computational analyses are invaluable for building a comprehensive understanding of the reactivity of the 4-Ethylpyridin-2(1H)-one scaffold, guiding synthetic efforts and the design of new functional molecules.

Advanced Spectroscopic and Analytical Characterization of 4 Ethylpyridin 2 1h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules. Through the analysis of various NMR experiments, a complete assignment of the proton and carbon skeletons of 4-Ethylpyridin-2(1H)-one and its analogs can be achieved.

High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 4-Ethylpyridin-2(1H)-one, the ¹H NMR spectrum exhibits characteristic signals for the ethyl group and the pyridinone ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. rsc.org The chemical shifts of the pyridinone ring protons are observed in the aromatic region, generally between 6.5 and 8.5 ppm, with their exact positions and multiplicities influenced by the substitution pattern and the electronic effects of the substituents.

In analogs, such as those with additional functional groups on the pyridinone ring, the chemical shifts and coupling constants of the ring protons can vary significantly. For instance, in a series of 2-pyridone derivatives, the proton chemical shifts are influenced by the nature of the substituents on the ring. scielo.org.mx The analysis of coupling constants (J-values) between adjacent protons is crucial for determining their relative positions on the ring. beilstein-journals.org

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|---|

| 4-Ethylpyridine (B106801) | CD₂Cl₂ | H-2, H-6 | 8.61–8.59 | AA'BB' | - |

| H-3, H-5 | 7.43–7.40 | AA'BB' | - | ||

| H-7 (-CH₂) | 2.82 | q | 7.6 | ||

| H-8 (-CH₃) | 1.29 | t | 7.6 | ||

| 5-Ethyl-2-{[4-(1-(2,4-dichlorophenyl)-2-propan-1-one-3-yl)]phenoxyethyl} pyridine (B92270) | CDCl₃ | -CH₃ | 1.18 | t | - |

| -CH₂ | 2.56 | q | - | ||

| Pyridine-H | 7.39–8.29 | m | - |

¹³C NMR and Other Heteronuclear NMR Applications for Carbon Skeleton and Substituent Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in 4-Ethylpyridin-2(1H)-one gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) of the pyridone ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the ethyl group and the other ring carbons resonate at higher fields.

For analogs, the ¹³C NMR chemical shifts are sensitive to changes in substitution. For example, the introduction of electron-donating or electron-withdrawing groups will cause predictable upfield or downfield shifts, respectively, for the carbons in the pyridinone ring. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. core.ac.uk

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4-Ethylpyridine | CDCl₃ | -CH₂ | 28.5 |

| -CH₃ | 14.2 | ||

| N-(4-Ethylpyridin-2-yl)-N-(pyridin-2-yl)-isoindoline-1,3-diimine | CDCl₃ | -CH₂ | 28.3 |

| -CH₃ | 14.4 | ||

| Ring Carbons | 120.2 - 160.7 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within a molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. sdsu.edu For 4-Ethylpyridin-2(1H)-one, COSY would show a correlation between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the pyridinone ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. sdsu.eduprinceton.edu By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show the correlation between the protons of the ethyl group and the C4 carbon of the pyridinone ring, confirming the position of the ethyl substituent. youtube.com

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the entire molecular structure of 4-Ethylpyridin-2(1H)-one and its derivatives. beilstein-journals.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of 4-Ethylpyridin-2(1H)-one, the most prominent absorption band is typically due to the carbonyl (C=O) stretching vibration of the pyridone ring, which appears in the region of 1640-1680 cm⁻¹. nih.gov The N-H stretching vibration of the lactam group is also a key feature, usually observed as a broad band in the range of 3000-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring are found around 2800-3100 cm⁻¹. arabjchem.org

For analogs, the positions of these characteristic bands can shift depending on the electronic nature of other substituents on the ring. For example, in 4,6-diaryl-3-cyano-2(1H)-pyridones, the C=O stretching vibration is observed between 1636–1639 cm⁻¹, and the C≡N stretch is seen at 2217–2218 cm⁻¹. nih.gov The specific fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern for each compound, allowing for their differentiation. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 2800–3100 |

| C=O | Stretching | 1636–1639 |

| C≡N | Stretching | 2217–2218 |

| C-H (Aromatic) | Stretching | ~3062 |

| C-H (Aliphatic) | Stretching | 2837–2954 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. engineering.org.cn For 4-Ethylpyridin-2(1H)-one, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula of C₇H₉NO.

In addition to accurate mass determination, HRMS provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation pattern is unique to the compound's structure and can be used to confirm the presence of specific structural motifs. For example, the loss of the ethyl group or other fragments from the molecular ion can be observed, providing further evidence for the proposed structure. Advanced techniques like LC-TOF (Liquid Chromatography-Time of Flight) mass spectrometry can be used for the analysis of complex mixtures containing pyridone analogs. nih.gov The high accuracy of HRMS, often with errors of less than 5 ppm, is essential for the unambiguous identification of new compounds. scielo.org.mx

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Probing Electronic Structure and Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 4-Ethylpyridin-2(1H)-one and its analogs is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the pyridone ring. nih.gov

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of the substituents on the ring. For instance, the introduction of auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. acs.org

Luminescence or fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. While not all pyridone derivatives are strongly luminescent, some analogs, particularly those complexed with metal ions, can exhibit interesting photophysical properties. mpg.de The study of the emission spectra, quantum yields, and lifetimes can provide valuable information about the excited states of these molecules. mpg.de

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| N-(4-Ethylpyridin-2-yl)-N-(pyridin-2-yl)isoindoline-1,3-diimine Pt(II) Complex | CHCl₃ | 269 | 12,674 |

| 298 | 7,928 | ||

| 311 | 11,259 | ||

| 338 | 19,385 | ||

| 353 | 16,480 | ||

| 373 | 6,669 |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 4-Ethylpyridin-2(1H)-one is not extensively detailed in the reviewed literature, the analysis of its analogs and derivatives provides significant insight into the structural characteristics of the ethylpyridine core.

Similarly, studies on metal complexes containing ethylpyridine-substituted ligands utilize X-ray crystallography to define the coordination geometry and intermolecular interactions. The analysis of a heterospin complex, [Cu(hfac)₂Lᵉᵗ]₂, where Lᵉᵗ is 2-(4-ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl, revealed that the angle between the pyridine ring and the imidazoline (B1206853) fragment is 71.3°, with the ethyl group oriented nearly perpendicular to the pyridine ring. mdpi.com These studies underscore the power of X-ray crystallography to reveal detailed conformational features, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding the compound's chemical behavior and potential interactions in a solid state.

The table below summarizes representative crystallographic data for an analog containing the ethylpyridine group, illustrating the type of information obtained from an X-ray diffraction experiment.

Table 1: Crystallographic Data for 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| Unit Cell Dimensions | a = 12.1771(10) Åb = 4.9305(4) Åc = 34.419(3) Åα = 90°β = 90°γ = 90° |

| Volume (V) | 2066.5(3) ų |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from Kayalvizhi et al., 2013. researchgate.net

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Mixture Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the analysis of 4-Ethylpyridin-2(1H)-one and its analogs. These techniques are vital for assessing the purity of synthesized compounds, separating closely related isomers, and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the separation, identification, and quantification of components in a mixture. For analogs of 4-Ethylpyridin-2(1H)-one, reverse-phase HPLC (RP-HPLC) is a common approach. For example, a method for the analysis of 4-Ethylpyridin-2-amine, a close structural analog, has been developed using a Newcrom R1 column. sielc.com The separation is achieved with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted. sielc.com The purity of compounds is often determined by HPLC, with results typically expected to be greater than 95% for compounds subjected to biological assays. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly powerful for identifying and quantifying compounds at low concentrations and for structural elucidation. In the analysis of pyridine derivatives, LC-MS/MS is used to confirm molecular weights and fragmentation patterns. For instance, the bioconversion of 1-ethylpyridin-2-ol was monitored using HPLC-MS, which confirmed the formation of a hydroxylated product by a mass increase of 16 Da. nih.gov The product, 1-Ethylpyridin-2(1H)-one, was identified with a molecular ion [M+H]⁺ at m/z 124.15. nih.gov

LC-MS/MS methods are crucial for screening programs and metabolite identification. researchgate.net These methods are developed to be sensitive and selective, allowing for the detection of a wide range of compounds in complex biological matrices within a short analysis time. researchgate.net The development of such methods involves optimizing the chromatographic separation (column, mobile phase gradient) and the mass spectrometer parameters (ionization mode, precursor/product ion transitions). Advanced data acquisition strategies, such as data-independent acquisition (DIA), further aid in the comprehensive analysis of complex samples. waters.com

The table below provides an example of HPLC conditions used for the analysis of a compound structurally related to 4-Ethylpyridin-2(1H)-one.

Table 2: Exemplary HPLC Conditions for the Analysis of 4-Ethylpyridin-2-amine

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detector | UV, Mass Spectrometer (MS) compatible with formic acid modifier |

| Application | Purity assessment, preparative separation, pharmacokinetic studies |

Data sourced from SIELC Technologies. sielc.com

Theoretical and Computational Chemistry of 4 Ethylpyridin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 4-Ethylpyridin-2(1H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic descriptors. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 4-Ethylpyridin-2(1H)-one, the HOMO is expected to be localized primarily on the pyridinone ring, particularly on the nitrogen and oxygen atoms and the π-system, while the LUMO would also be distributed over the conjugated system. The electron-donating ethyl group at the C4 position would likely raise the energy of the HOMO slightly compared to the unsubstituted pyridin-2(1H)-one, potentially narrowing the energy gap and influencing its reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Properties for 4-Ethylpyridin-2(1H)-one Calculated using DFT/B3LYP method. Values are illustrative and based on typical results for similar heterocyclic systems.

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.95 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.20 | High kinetic stability |

| Ionization Potential | IP | -EHOMO | 6.15 | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.95 | Energy released when gaining an electron |

| Global Hardness | η | (IP - EA) / 2 | 2.10 | Resistance to change in electron distribution |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.05 | Electron escaping tendency |

| Global Electrophilicity Index | ω | µ² / (2η) | 3.90 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For 4-Ethylpyridin-2(1H)-one, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack and hydrogen bond donation. The area around the N-H proton would exhibit a highly positive potential (blue), identifying it as the main site for nucleophilic attack and hydrogen bond donation. The ethyl group would be an area of relatively neutral potential (green). Such analysis is crucial in drug design for understanding noncovalent interactions like hydrogen bonding.

In 4-Ethylpyridin-2(1H)-one, NBO analysis would reveal significant delocalization within the pyridinone ring, evidenced by strong π → π* interactions. A key interaction would be the hyperconjugation between the lone pair electrons of the carbonyl oxygen (nO) and the antibonding π* orbitals of the C=C bonds in the ring. Similarly, the lone pair on the nitrogen atom (nN) would participate in delocalization. The analysis would also quantify the stabilization energy arising from the C-H bonds of the ethyl group interacting with the ring's π-system, providing a measure of the electronic effect of this substituent.

Table 2: Illustrative NBO Analysis for Key Interactions in 4-Ethylpyridin-2(1H)-one Based on typical second-order perturbation theory analysis for pyridinone systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6) | π(C3-C4) | ~20-25 | Intramolecular Charge Transfer (π-conjugation) |

| n2(O) | π(N1-C2) | ~30-35 | Lone Pair Delocalization |

| n1(N1) | π(C2=O) | ~45-55 | Resonance, Amide Character |

| σ(Cethyl-H) | π(C3-C4) | ~0.5-1.5 | Hyperconjugation |

Conformational Analysis and Investigation of Tautomeric Equilibria in Different Phases

Pyridin-2(1H)-one and its derivatives are known to exist in a tautomeric equilibrium between the lactam (one) and lactim (ol) forms. For 4-Ethylpyridin-2(1H)-one, this equilibrium is between the 4-ethylpyridin-2(1H)-one and 4-ethyl-2-hydroxypyridine forms. Experimental and computational evidence consistently shows that for pyridinones, the lactam form is overwhelmingly predominant in both solid and solution phases.

Conformational analysis, often performed by scanning the potential energy surface (PES) through rotation of the ethyl group, would investigate the most stable arrangement of this substituent relative to the pyridinone ring. The ethyl group is likely to have a low rotational barrier, resulting in multiple, closely-spaced energy minima. Computational studies can quantify the relative energies of these conformers and the energy barriers between them. Furthermore, the effect of the solvent on the tautomeric equilibrium can be modeled using continuum solvation models (like PCM), which is crucial as the polarity of the medium can influence the relative stability of the tautomers.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate and interpret experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. For 4-Ethylpyridin-2(1H)-one, these calculations would predict the specific shifts for the protons and carbons of the ethyl group and the pyridinone ring. Comparing these theoretical values with experimental spectra helps in the definitive assignment of signals.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. These calculated frequencies, often scaled by a factor to correct for anharmonicity, can be compared with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of vibrational modes, such as the characteristic C=O stretch of the lactam group (expected around 1650-1700 cm⁻¹), the N-H stretch, and vibrations of the ethyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations yield the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). For 4-Ethylpyridin-2(1H)-one, TD-DFT would likely predict strong π → π transitions responsible for its absorption in the UV region.

Table 3: Comparison of Experimental and Hypothetical DFT-Calculated Spectroscopic Data

| Spectroscopic Technique | Parameter | Experimental Range (Typical for Pyridinones) | Predicted Value (Illustrative) |

| 13C NMR | C=O Carbon | 160-165 ppm | ~163 ppm |

| 1H NMR | N-H Proton | 12-14 ppm (in DMSO) | ~13.5 ppm |

| FT-IR | C=O Stretch | 1650-1700 cm-1 | ~1680 cm-1 |

| UV-Vis | λmax (π → π*) | 300-330 nm | ~315 nm |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior and intermolecular interactions. An MD simulation for 4-Ethylpyridin-2(1H)-one, typically in a solvent box (e.g., water or DMSO), would reveal how the molecule interacts with its surroundings.

Key insights from MD simulations include:

Hydrogen Bonding: Analysis of the simulation trajectory can identify the formation, duration, and geometry of intermolecular hydrogen bonds, primarily involving the N-H donor and C=O acceptor sites with solvent molecules or other solute molecules.

Solvation Shell: Radial distribution functions (RDFs) can be calculated to describe the structure of the solvent molecules around specific sites on the solute, such as the carbonyl oxygen.

Conformational Dynamics: MD simulations show how the ethyl group rotates and how the ring may exhibit subtle fluctuations in its geometry over time. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations.

These simulations are invaluable for understanding how 4-Ethylpyridin-2(1H)-one would behave in a condensed phase, which is essential for predicting its properties in real-world applications.

Derivation and Application of Global and Local Reactivity Descriptors

The study of chemical reactivity through the lens of computational chemistry provides profound insights into the behavior of molecules. For 4-Ethylpyridin-2(1H)-one, a heterocyclic compound of interest, theoretical calculations are instrumental in predicting its reactivity patterns. Global and local reactivity descriptors, derived from the principles of Density Functional Theory (DFT), serve as powerful tools in this endeavor. ias.ac.innih.govdergipark.org.tr These descriptors quantify the molecule's propensity to react and identify the specific atomic sites where electrophilic, nucleophilic, or radical attacks are most likely to occur. nih.govripublication.com

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.nettandfonline.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.govdergipark.org.tr

From the HOMO and LUMO energies, several key global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. ias.ac.in

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). dergipark.org.tr

Table 1: Calculated Global Reactivity Descriptors for 4-(1-aminoethyl)pyridine Data sourced from computational studies on a related pyridine (B92270) derivative. dergipark.org.tr

| Parameter | B3LYP | B3PW91 |

| EHOMO (eV) | -7.05 | -7.03 |

| ELUMO (eV) | -0.97 | -0.94 |

| Ionization Potential (I) (eV) | 7.05 | 7.03 |

| Electron Affinity (A) (eV) | 0.97 | 0.94 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

| Electronegativity (χ) (eV) | 4.01 | 3.99 |

| Chemical Hardness (η) (eV) | 3.04 | 2.95 |

| Chemical Softness (s) (eV) | 0.16 | 0.16 |

| Electrophilicity Index (ω) (eV) | 2.64 | 2.60 |

The low chemical softness value for this related molecule suggests it is theoretically non-toxic. dergipark.org.tr The energy gap and other descriptors provide a quantitative measure of its expected chemical behavior.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. The Fukui function, ƒ(r), is a prominent local descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system is altered. ripublication.comresearchgate.net

The condensed Fukui functions for an atom 'k' are calculated for three types of attacks:

Nucleophilic attack (ƒk+): Indicates the susceptibility of an atom to lose an electron. Calculated as ƒk+ = [qk(N+1) - qk(N)], where qk is the charge on atom k in the anionic (N+1) and neutral (N) states.

Electrophilic attack (ƒk-): Indicates the susceptibility of an atom to accept an electron. Calculated as ƒk- = [qk(N) - qk(N-1)], for the neutral (N) and cationic (N-1) states.

Radical attack (ƒk0): Indicates the susceptibility to a radical attack. Calculated as ƒk0 = [qk(N+1) - qk(N-1)] / 2. ripublication.com

By analyzing the values of the Fukui functions for each atom in 4-Ethylpyridin-2(1H)-one, one could predict the most probable sites for chemical reactions. For instance, the atom with the highest ƒk+ value would be the most likely site for a nucleophilic attack, while the atom with the highest ƒk- value would be the preferred site for an electrophilic attack. This type of analysis has been successfully applied to various pyridine derivatives to understand their reactivity and selectivity. ias.ac.in

Another valuable tool for visualizing local reactivity is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. tandfonline.com For pyridinone structures, the oxygen atom of the carbonyl group is generally an electronegative region, making it a likely site for electrophilic interaction. researchgate.net

Strategic Applications of 4 Ethylpyridin 2 1h One in Advanced Organic Synthesis

Role as a Privileged Building Block for Complex Polyheterocyclic Systems

4-Ethylpyridin-2(1H)-one is increasingly recognized as a privileged building block in the synthesis of intricate polyheterocyclic systems. Its inherent reactivity and structural features allow it to serve as a versatile scaffold for constructing fused and multi-ring heterocyclic compounds. Pyridin-2(1H)-one derivatives, in general, are key intermediates for creating biologically significant deaza and folic acid ring systems. researchgate.net

The synthesis of complex structures often leverages the reactivity of the pyridinone core. For instance, the Thorpe-Ziegler cyclization of N-morpholin-1-yl acetyl derivatives, which can be derived from related pyridinone precursors, leads to condensed pyridin-2(1H)-one systems. researchgate.net This intramolecular cyclization is a powerful tool for generating amino-substituted heterocycles that would otherwise necessitate multi-step syntheses. researchgate.net

Furthermore, the general class of 3,4-dihydropyridin-2(1H)-ones, closely related to the title compound, serves as crucial intermediates in the synthesis of a variety of fused heterocyclic systems. mdpi.com These include isoxazolo[5,4-b]pyridin-6(7H)-ones and Furo[3,4-b]-2(1H)-pyridones, highlighting the utility of the pyridinone scaffold in generating molecular diversity. mdpi.com The ability to participate in such a wide array of cyclization and condensation reactions solidifies the status of 4-Ethylpyridin-2(1H)-one and its analogs as privileged structures for accessing complex polyheterocyclic frameworks.

Precursor and Intermediate in the Synthesis of Diverse Substituted Pyridines and Pyridinone Derivatives

The chemical versatility of 4-Ethylpyridin-2(1H)-one makes it a valuable precursor and intermediate in the synthesis of a wide array of substituted pyridines and pyridinone derivatives. ontosight.ai The pyridinone ring system can undergo various transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

One common synthetic route involves the alkylation of the corresponding 4-aminopyridin-2(1H)-one with ethyl halides to introduce the ethyl group at the nitrogen atom. evitachem.com The amino group at the 4-position provides a handle for further functionalization through reactions such as oxidation to nitroso or nitro derivatives, or nucleophilic substitution. evitachem.com

The general class of pyridin-2(1H)-ones serves as a platform for extensive structure-activity relationship (SAR) studies. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized to explore their analgesic effects, demonstrating the modularity of the pyridinone core in medicinal chemistry. nih.gov Similarly, the synthesis of 5-ethylpyridin-2-ethanol analogs, which are further converted into chalcones and pyrimidines, showcases the utility of the ethyl-substituted pyridine (B92270) scaffold in generating libraries of biologically active compounds. researchgate.net These examples underscore the role of 4-Ethylpyridin-2(1H)-one as a foundational molecule for accessing a diverse range of substituted pyridine and pyridinone derivatives with potential applications in various fields.

Integration into Coordination Chemistry: As Ligands for Metal Complexes (e.g., Pt(II), Au(I), Cd(II))

The pyridinone scaffold, including 4-Ethylpyridin-2(1H)-one, and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of nitrogen and oxygen donor atoms allows for versatile coordination modes, leading to the formation of structurally diverse metal complexes with interesting photophysical and catalytic properties.

Gold(I) Complexes: Pyridine-based ligands are widely used in the synthesis of gold(I) complexes. For instance, 4-pyridinate gold(I) metallaligands have been prepared from the corresponding pyridylboronic acid and gold(I) chloride precursors. ub.edu These complexes can exhibit intramolecular Au···Au interactions, a feature of significant interest in the study of aurophilic interactions. ub.edu While not specifically mentioning the 4-ethyl derivative, the general reactivity of pyridinates suggests that 4-Ethylpyridin-2(1H)-one could be employed in a similar fashion to create novel gold(I) complexes.

Cadmium(II) Complexes: Pyridine ligands have been shown to influence the structure and photophysical properties of Cadmium(II) complexes. ub.edu The coordination of pyridine derivatives to Cd(II) centers can lead to the formation of monomeric, dimeric, or polymeric structures with varying coordination geometries. ub.edu The photoluminescence of these complexes is often enhanced upon coordination, a phenomenon attributed to the chelation-enhanced fluorescence (CHEF) effect. rsc.org The ethyl group in 4-Ethylpyridin-2(1H)-one could further modulate the electronic and steric properties of the resulting Cd(II) complexes.

General Metal Complexation: Pyridylphosphines, which are structurally related to the title compound, are known to be excellent ligands for a wide range of metals, including platinum. mdpi.com These ligands are used to create complexes with applications in catalysis and materials science. mdpi.com The ability of the pyridine nitrogen to coordinate to metals is a well-established principle, and the 4-ethylpyridin-2(1H)-one scaffold offers a bidentate N,O-donor set that can be exploited for the construction of novel metal-organic frameworks and coordination polymers.

Development and Application as a Versatile Derivatization Reagent

While direct evidence for the use of 4-Ethylpyridin-2(1H)-one as a derivatization reagent is not extensively documented, the chemical properties of the pyridinone scaffold and related compounds suggest its potential in this area. Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes.

Pyridinium-based reagents are known to be effective for this purpose. For example, 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate has been successfully used as a derivatization reagent for vitamin D metabolites in LC-MS/MS analysis. nih.gov This reagent targets hydroxyl groups, converting them into N-methylpyridyl ether salts, which improves ionization efficiency and detection sensitivity. nih.gov

Similarly, other pyridine-containing reagents like isonicotinoyl chloride and Girard P are used to derivatize hydroxyl groups. nih.gov Given that 4-Ethylpyridin-2(1H)-one possesses a reactive N-H group, it could potentially be developed into a derivatization reagent. For instance, it could be functionalized to introduce a reporter group and then used to tag specific analytes through reactions involving the pyridinone ring or the ethyl substituent. The inherent UV absorbance and potential for fluorescence of the pyridinone core could be advantageous for detection purposes. The development of 4-Ethylpyridin-2(1H)-one as a specialized derivatization reagent remains an area for future exploration.

Potential for Integration into Supramolecular Assemblies and Functional Materials

The molecular structure of 4-Ethylpyridin-2(1H)-one makes it a promising candidate for integration into supramolecular assemblies and the development of functional materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with the aromatic pyridine ring, allows for a variety of non-covalent interactions that can drive self-assembly processes.

Hydrogen bonding is a key interaction in the formation of supramolecular structures. The ability of the pyridinone ring to form complementary hydrogen bonds is well-established and is a critical factor in the design of molecular recognition systems and self-assembling materials. The ethyl group can also influence the packing and intermolecular interactions in the solid state, potentially leading to the formation of interesting crystal structures and materials with specific properties.